molecular formula C16H14N4O3S2 B4046268 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B4046268
M. Wt: 374.4 g/mol
InChI Key: NLDSKHPGYBVLTR-UHFFFAOYSA-N
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Description

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a heterocyclic derivative featuring a 1,2,4-triazole core substituted with ethyl and thiophen-2-yl groups at positions 4 and 5, respectively. A sulfanyl (-S-) linker connects the triazole moiety to an ethanone group, which is further substituted with a 4-nitrophenyl ring.

Properties

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-2-19-15(14-4-3-9-24-14)17-18-16(19)25-10-13(21)11-5-7-12(8-6-11)20(22)23/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDSKHPGYBVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative .

Scientific Research Applications

Medicinal Applications

Antifungal Activity :
Triazoles are known for their antifungal properties, and compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one have been studied for their efficacy against various fungal strains. Research indicates that the thiophene moiety contributes to enhanced antifungal activity by interacting with fungal cell membranes and inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes.

Anticancer Potential :
Recent studies have explored the anticancer properties of triazole derivatives. The presence of the nitrophenyl group is hypothesized to enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown promising results against several cancer cell lines, suggesting potential for development into therapeutic agents.

Agricultural Applications

Fungicides :
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness in preventing fungal infections in crops can lead to increased yields and reduced reliance on traditional chemical fungicides. Field trials have demonstrated its efficacy in controlling diseases caused by pathogens such as Fusarium and Botrytis species.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against Candida albicans and Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, showcasing its potential for clinical applications in treating fungal infections .

Case Study 2: Agricultural Impact

A field trial conducted on wheat crops treated with the compound showed a 30% reduction in fungal disease incidence compared to untreated controls. This study highlights its practical application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiophene and triazole rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Yield (If Reported)
Target Compound: 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one C₁₆H₁₄N₄O₃S₂ 382.44* 4-Nitrophenyl, thiophen-2-yl, ethyl-triazole N/A
1-(4-Nitrophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7c) C₂₁H₁₄N₅O₃S 424.43 Benzoimidazo-triazole core, 4-nitrophenyl 20%
2-[(3-Methoxyphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one C₁₉H₁₇NO₂S₂ 355.47 Methoxyphenyl, methyl-thiazole N/A
1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one C₂₀H₁₂ClF₃N₄O₂S₂ 496.91 Chloro-CF₃-pyridine, oxadiazole, pyridinyl N/A
4-Ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole C₁₉H₁₈N₄O₂S 366.44 3-Nitrobenzyl, styrenyl, ethyl-triazole N/A

*Calculated based on structural formula.

Substituent Effects and Functional Group Comparisons

Electron-Withdrawing Groups (EWGs):

  • The target compound’s 4-nitrophenyl group is a stronger EWG compared to the 3-nitrobenzyl group in or the chloro-CF₃-pyridine in . This may enhance electrophilic reactivity or stabilize negative charges in intermediates.
  • In contrast, compounds with electron-donating groups (e.g., methoxyphenyl in ) exhibit reduced electrophilicity, which could impact reaction kinetics or biological activity.

Thiazole (in ) and oxadiazole (in ) cores offer distinct electronic profiles; thiazoles are more electron-rich, while oxadiazoles are rigid and planar, favoring π-π stacking.

Synthetic Yields:

  • Compound 7c , a nitro-substituted analogue, was synthesized in 20% yield, suggesting that nitro groups may complicate purification or reduce reaction efficiency due to steric or electronic effects.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW ~382) is lighter than the oxadiazole derivative in (MW 496.91), likely improving solubility in polar solvents.
  • Thermal Stability: Compounds with nitro groups (e.g., ) may exhibit lower thermal stability due to the explosive nature of nitro functionalities under high temperatures.

Research Findings and Implications

Optimizing reaction conditions (e.g., solvent, temperature) or using protecting groups for nitro functionalities may be necessary.

Biological Potential: While biological data for the target compound is absent, analogues like with pyridinyl and oxadiazole moieties have shown promise in medicinal chemistry due to their affinity for enzyme active sites. The nitro group in the target compound could serve as a hydrogen-bond acceptor, enhancing binding interactions.

Crystallographic Characterization: Tools like SHELX and ORTEP have been widely used for similar compounds to determine crystal packing and intermolecular interactions, which are critical for material science applications.

Biological Activity

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is part of a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C19H22N4OS2
Molecular Weight 386.53 g/mol
CAS Number 557755-51-8
Structural Formula Structural Formula

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that triazole derivatives can possess up to 1.5-fold higher antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . This suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial effects. In vitro studies have demonstrated that related compounds can inhibit the growth of various pathogens, including bacteria and fungi. Specifically, the presence of the thiophene group enhances the antimicrobial efficacy due to its electron-withdrawing nature, which may improve the compound's interaction with microbial targets .

Anticancer Properties

Recent investigations into triazole-based compounds have revealed promising anticancer activities. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific structure of this compound may contribute to its effectiveness against specific cancer types.

Case Studies

  • Antioxidant Efficacy Study
    • A study evaluated the reducing power of this compound compared to ascorbic acid and BHT.
    • Results indicated a significant reducing capacity at 106.25 µM Fe²⁺ , outperforming BHT at 70.61 µM Fe²⁺ .
  • Antimicrobial Screening
    • In a screening assay against various bacterial strains, compounds structurally related to this triazole demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL , indicating strong antimicrobial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-ETHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-NITROPHENYL)ETHAN-1-ONE

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